2-Hydroxy-1-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHOPMSGKZNELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062304 | |
| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxy-1-naphthoic acid | |
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CAS No. |
2283-08-1, 30440-92-7 | |
| Record name | 2-Hydroxy-1-naphthoic acid | |
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| Record name | 2-Hydroxy-1-naphthoic acid | |
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| Record name | Hydroxynaphthoic acid | |
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| Record name | 2-Hydroxy-1-naphthoic acid | |
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| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |
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| Record name | Hydroxynaphthoic acid | |
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| Record name | 2-hydroxy-1-naphthoic acid | |
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| Record name | 2-HYDROXY-1-NAPHTHOIC ACID | |
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Synthetic Methodologies and Mechanistic Investigations for 2 Hydroxy 1 Naphthoic Acid and Its Derivatives
Established Synthetic Pathways for 2-Hydroxy-1-naphthoic Acid
This compound, an important aromatic hydroxy acid, is primarily synthesized through the carboxylation of 2-naphthol (B1666908). wikipedia.org The most prominent method for this transformation is the Kolbe-Schmitt reaction, which has been subject to various modifications to optimize yield and purity.
Kolbe-Schmitt Synthesis Modifications and Optimizations
The Kolbe-Schmitt reaction is a carboxylation process that involves the reaction of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org In the context of this compound synthesis, this involves the carboxylation of 2-naphthol. wikipedia.org The reaction mechanism proceeds through the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org The phenoxide is more reactive towards electrophilic aromatic substitution than the original phenol. scienceinfo.com
Several modifications to the original Kolbe-Schmitt process have been developed to enhance the yield and regioselectivity of the carboxylation. The choice of the alkali metal cation in the naphtholate salt significantly influences the outcome of the reaction. While sodium phenoxide tends to yield the ortho-isomer (salicylic acid), the use of potassium hydroxide (B78521) can favor the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.org In the case of naphthols, the regiochemistry of carboxylation is also sensitive to temperature. wikipedia.org
Early mechanistic postulations suggested the formation of an intermediate chelate complex between carbon dioxide and the metal naphthoxide. researchgate.net More recent computational studies on the carboxylation of sodium 2-naphthoxide (NaphONa) have provided a more detailed picture. These studies indicate the formation of a NaphONa-CO2 complex, where the CO2 moiety is positioned for an electrophilic attack on the nucleophilic carbons of the naphthalene (B1677914) ring. researchgate.net The reaction pathway involves two transition states and one intermediate, with a bimolecular step for proton transfer having a lower activation barrier than a previously considered intramolecular rearrangement. researchgate.net
Optimizations of the Kolbe-Schmitt reaction for 2-naphthol have focused on factors such as reaction temperature, pressure, and the use of inert diluents. acs.orggoogle.com Carrying out the carboxylation under substantially anhydrous conditions is crucial, as the presence of water can negatively impact the yield. google.comjk-sci.com One patented process describes the carboxylation of potassium beta-naphtholate in the presence of dibutyl carbitol as an inert diluent, which allows for high yields of this compound at temperatures between 50°C and 150°C and pressures ranging from atmospheric to about 50 pounds per square inch. google.com
Preparation from Precursor Naphtholates
The initial and critical step in the synthesis of this compound via the Kolbe-Schmitt reaction is the formation of the corresponding alkali metal naphtholate. This is typically achieved by reacting 2-naphthol (also known as β-naphthol) with a strong base, such as sodium hydroxide or potassium hydroxide, to form sodium 2-naphtholate or potassium 2-naphtholate, respectively. wikipedia.orggoogle.com
The reaction involves the deprotonation of the hydroxyl group of 2-naphthol by the base. scienceinfo.com The resulting naphtholate is a more potent nucleophile than the starting naphthol, which is a key factor for the subsequent carboxylation step. The preparation of the naphtholate must be conducted under conditions that ensure the removal of water, as its presence is detrimental to the carboxylation reaction. google.comjk-sci.com This can be achieved through methods such as azeotropic distillation. google.com Once formed and dried, the precursor naphtholate is then subjected to carboxylation by heating with carbon dioxide under pressure to yield the desired hydroxy naphthoic acid. wikipedia.org
Derivatization Strategies and Novel Compound Formation
The presence of both a hydroxyl and a carboxylic acid group provides this compound with favorable geometry for the formation of stable six-membered chelate rings with various metals and non-metals. scispace.com
Synthesis of Metal and Non-Metal Derivatives
A general and convenient method for the preparation of metallo-organic and non-metallo-organic compounds of this compound involves the reactivity of metal or non-metal alkoxides. scispace.com Specifically, the interaction of corresponding isopropoxides with this compound in a benzene (B151609) medium has been utilized to synthesize a range of trivalent and tetravalent derivatives. scispace.comkab.ac.ug This alcoholysis reaction proceeds by refluxing the tri/tetravalent isopropoxide with the acid in appropriate stoichiometric ratios. The completion of the reaction is monitored by estimating the amount of liberated isopropanol. scispace.com The resulting derivatives are typically colored solids, with those containing isopropoxy groups being hygroscopic. scispace.com
Trivalent derivatives of this compound with boron, aluminum, arsenic, antimony, and iron have been synthesized. scispace.comkab.ac.ug The reaction involves the interaction of the respective metal or non-metal triisopropoxide with this compound in a 1:3 molar ratio in benzene. scispace.com Spectral data suggests that in the resulting compounds, M(LH₂)₃ (where M = B, Al, Fe, As, & Sb), the central atom is hexa-coordinated, bonding with both oxygen atoms from each of the three carboxylate groups of the three moles of the acid. scispace.com
| Element (M) | Reactants | Stoichiometric Ratio (M:Acid) | Solvent | Product |
| Boron (B) | Boron triisopropoxide, this compound | 1:3 | Benzene | B(C₁₁H₇O₃)₃ |
| Aluminum (Al) | Aluminum triisopropoxide, this compound | 1:3 | Benzene | Al(C₁₁H₇O₃)₃ |
| Arsenic (As) | Arsenic triisopropoxide, this compound | 1:3 | Benzene | As(C₁₁H₇O₃)₃ |
| Antimony (Sb) | Antimony triisopropoxide, this compound | 1:3 | Benzene | Sb(C₁₁H₇O₃)₃ |
| Iron (Fe) | Iron triisopropoxide, this compound | 1:3 | Benzene | Fe(C₁₁H₇O₃)₃ |
Tetravalent derivatives of this compound with silicon, titanium, and selenium have also been prepared through a similar alcoholysis reaction. scispace.comkab.ac.ug This synthesis involves the reaction of the corresponding tetraisopropoxides with the acid in a 1:4 molar ratio in a benzene medium. scispace.com
| Element (M) | Reactants | Stoichiometric Ratio (M:Acid) | Solvent | Product |
| Silicon (Si) | Silicon tetraisopropoxide, this compound | 1:4 | Benzene | Si(C₁₁H₇O₃)₄ |
| Titanium (Ti) | Titanium tetraisopropoxide, this compound | 1:4 | Benzene | Ti(C₁₁H₇O₃)₄ |
| Selenium (Se) | Selenium tetraisopropoxide, this compound | 1:4 | Benzene | Se(C₁₁H₇O₃)₄ |
Formation of Azo Dyes and Related Chromophores
This compound serves as a crucial intermediate in the synthesis of azo dyes and other chromophores. guidechem.com The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as this compound. lfdfarmers.comresearchgate.net
The process begins with the diazotization reaction, where an aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govorgsyn.org These salts are typically unstable and are used immediately in the subsequent step. researchgate.net
The second step is the azo coupling, an electrophilic aromatic substitution reaction. nih.gov The diazonium salt acts as the electrophile and reacts with a coupling component like this compound, which is typically dissolved in an alkaline solution. guidechem.comijisrt.com For instance, an azo dye can be prepared by diazotizing a sulfa drug, such as sulfaclozine (B1681779) or sulfadimidine, and then adding this diazonium salt to an ice-cold solution of 1-hydroxy-2-naphthoic acid in sodium hydroxide. guidechem.comnih.gov The resulting azo dye precipitates and can be isolated after acidification. guidechem.com
It is a noteworthy characteristic of this compound that it can undergo decarboxylation upon reaction with diazo salts, leading to the formation of 1-azo-2-naphthol derivatives. google.com This reaction highlights a specific reactivity pathway for this particular hydroxynaphthoic acid in azo dye synthesis.
Esterification Reactions and Ester Derivative Synthesis
Esters of this compound are significant derivatives, and their synthesis can be achieved through various methodologies. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride, which is then reacted with an alcohol. For example, 1-hydroxy-2-naphthoyl chloride can be prepared by refluxing the acid with thionyl chloride. This acid chloride is then refluxed with the desired alcohol (e.g., methanol, ethanol, propanol, butanol, or phenol) or its corresponding sodium salt to yield the respective ester.
Another sophisticated, multi-step protocol allows for the synthesis of complex 2-hydroxy-1-naphthoates. This sequence involves a Z-selective olefination of a benzaldehyde (B42025) derivative, followed by cleavage of the resulting intermediate and an oxidative cyclization with manganese(III) acetate (B1210297) to form trifluoroethyl this compound esters. This method is effective for a range of substituted aromatic aldehydes.
Esterification can also be carried out directly in the presence of acid catalysts. The reaction can be performed in an inert organic solvent like xylene or toluene, using Brønsted or Lewis acids to catalyze the reaction at elevated temperatures, with the water of reaction being removed azeotropically.
The following table details various esters of 1-hydroxy-2-naphthoic acid and the properties of naphthol-blue dyes derived from them.
| Ester Group (R) | Dye Crystal Color | Dye Melting Point (°C) | Dye Absorption Max (Å) |
| Methyl | Dark blue | 157-158 | 6200 |
| Ethyl | Orange | 141-142 | 6260 |
| Propyl | Dark brown | 149-150 | 6310 |
| Butyl | Dark blue | 79-80 | 6340 |
| Phenyl | Black | 109-110 | 6300 |
| Benzyl | Dark blue-green | 67-68 | 6430 |
Preparation of Simple Salts (e.g., with Aminoguanidine)
As a carboxylic acid, this compound can undergo standard acid-base reactions to form simple salts. Aminoguanidine (B1677879), often used in its more stable bicarbonate salt form, is a base that readily forms salts with carboxylic acids. The preparation of aminoguanidine bicarbonate itself can be achieved by methods such as the reduction of nitroguanidine (B56551) with zinc dust. ijisrt.com
The formation of a salt between this compound and aminoguanidine involves a proton transfer from the carboxylic acid group (-COOH) of the naphthoic acid to the basic nitrogen of aminoguanidine. This reaction is typically carried out by mixing the two components in a suitable solvent, such as water or an alcohol.
For example, aminoguanidine bicarbonate can be added to an aqueous solution of a carboxylic acid. researchgate.net The reaction results in the formation of the aminoguanidinium carboxylate salt. While specific literature detailing the isolation and characterization of the aminoguanidinium salt of this compound is not prevalent, the general reactivity is well-established.
Reaction Mechanisms and Pathways
Exploration of Lewis-Acid-Mediated Rearrangements and Shifts
Recent research has uncovered novel synthetic routes to derivatives of this compound that proceed through Lewis-acid-mediated rearrangements. Specifically, 1-hydroxy-2-naphthoic acid esters can be synthesized via an unexpected 1,2-acyl shift of oxabenzonorbornadiene precursors.
The proposed mechanism for this transformation is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂) to the oxygen of the oxa-bridge in the oxabenzonorbornadiene. This is followed by the selective opening of the oxa-bridge to form a stable allylic and benzylic carbocation. The key step of the mechanism is a subsequent 1,2-acyl shift, where the ester group migrates to the adjacent carbon. The reaction concludes with rearomatization through the loss of a proton, and a final hydrolytic workup cleaves the oxygen-boron bond to yield the 1-hydroxy-2-naphthoic acid ester product. This pathway provides access to novel substitution patterns on the naphthoic acid core that are challenging to obtain through other methods.
Investigation of Alcoholysis Reactions for Derivative Formation
Alcoholysis represents a fundamental reaction for the formation of ester derivatives from various precursors. In the context of synthesizing this compound derivatives, alcoholysis plays a key role in specific synthetic sequences.
One such example is found in a multi-step synthesis of 2-hydroxy-1-naphthoates, which proceeds through a dioxolenone intermediate. The cleavage of this dioxolenone can be achieved through alcoholysis. Specifically, the methanolysis of the dioxolenone intermediate yields a β-keto ester. This product subsequently undergoes an oxidative cyclization reaction, mediated by manganese(III) acetate in acetic acid, to furnish the final methyl this compound ester. This demonstrates how an alcoholysis reaction is integrated into a broader synthetic strategy to produce specific ester derivatives of the target compound.
Coordination Chemistry and Metallo Organic Complexation of 2 Hydroxy 1 Naphthoic Acid
Ligand Characteristics and Chelation Properties
The coordination behavior of 2-hydroxy-1-naphthoic acid is primarily dictated by its functional groups and their spatial arrangement on the naphthalene (B1677914) backbone.
The key to the chelating ability of this compound lies in the cooperative action of its phenolic hydroxyl (-OH) group and the carboxylic acid (-COOH) group. ekb.eg This molecule can coordinate with metal ions in two principal ways: as a mononegative bidentate ligand or as a binegative bidentate ligand. researchgate.net
In the mononegative mode, the carboxylic acid group deprotonates to form a carboxylate (-COO⁻), which then coordinates with the metal center. researchgate.net In the binegative mode, both the carboxylic acid and the phenolic hydroxyl groups are deprotonated, leading to coordination through both the carboxylate and the phenolate (B1203915) oxygen atoms. researchgate.net This dual functionality allows the ligand to act as a bidentate donor, effectively binding to a single metal center through two points of attachment. ekb.eg
The bidentate nature of this compound facilitates the formation of stable metallo-organic rings, a process known as chelation. When both the hydroxyl and carboxylate groups bind to a metal ion, they form a six-membered chelating ring. This ring structure significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound has been achieved with a variety of metals, employing methods such as solid-state tribochemical reactions and solution-based synthesis. ekb.egresearchgate.net
A range of solid complexes involving this compound and transition metals have been successfully synthesized and characterized. researchgate.net For instance, reacting the ligand with appropriate metal salts has yielded complexes such as [Zn(Hhna)₂(H₂O)₂], (PPh₄)₂[MoO₂(hna)₂], [Pd(Hhna)₂], [Pt(PPh₃)₂(hna)], and [Ag(Hhna)(H₂O)₂]. researchgate.net The synthesis of Ni(II), Cu(II), Zn(II), and Pd(II) chelates has also been reported. researchgate.net These synthetic routes demonstrate the ligand's capacity to coordinate with various d-block elements, forming stable compounds. researchgate.netresearchgate.net
This compound also forms derivatives with main group elements. The preparation of trivalent and tetravalent derivatives with silicon (Si) has been accomplished through the interaction of the ligand with silicon isopropoxide in a benzene (B151609) medium. researchgate.net While direct studies on boron and aluminum complexes with this compound are less common, the analogous ligand 8-hydroxyquinoline, which also features a κ²-N,O donor set, readily chelates boron and aluminum precursors to form stable 1:1 and 2:1 ligand-to-metal complexes. mdpi.com This suggests a similar potential for this compound to form stable chelates with these p-block elements. mdpi.com
Structural Elucidation of Coordination Compounds
Common characterization techniques include:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the carboxylate and hydroxyl groups by observing shifts in their characteristic vibrational frequencies upon complexation. ekb.egresearchgate.net
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help infer the coordination environment of the metal ion. ekb.egresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to probe the structure of the ligand within the complex in solution. researchgate.net
Mass Spectrometry: Helps to determine the molecular weight and fragmentation pattern of the complexes. ekb.egresearchgate.net
Elemental Analysis and Thermal Measurements: These methods confirm the stoichiometry and thermal stability of the synthesized compounds. researchgate.net
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of crystalline complexes. For example, the crystal structure of [Pt(hna)(PPh₃)₂] was determined by X-ray diffraction, revealing that the Pt(II) center adopts a square-planar geometry. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are also employed to predict and confirm the most stable geometries of these complexes. ekb.egresearchgate.net These studies have suggested various geometries, including distorted octahedral for certain Ni(II) and Zn(II) complexes and distorted square planar for Pd(II) chelates. researchgate.net
Table of Metal Complexes and Reported Geometries
| Metal Ion | Example Complex Formula | Reported Geometry | Reference |
| Pt(II) | [Pt(hna)(PPh₃)₂] | Square-planar | researchgate.net |
| Ni(II) | Ni-(H₂L)₂ type | Distorted Octahedral | researchgate.net |
| Zn(II) | Zn-(HL) type | Distorted Octahedral | researchgate.net |
| Pd(II) | Pd-(H₂L) type | Distorted Square Planar | researchgate.net |
| Cu(II) | Cu₂-(L) type | Highly Distorted Tetrahedral | researchgate.net |
Crystal Structure Determination via X-ray Diffraction
Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to determine the structures of several metal complexes of this compound.
Analysis of Coordination Geometries (e.g., Square-Planar, Tetrahedral, Octahedral)
The coordination geometry of metal complexes involving this compound is dependent on the metal ion, its oxidation state, and the presence of other ancillary ligands. A variety of geometries have been observed.
Square-Planar Geometry : In the complex [Pt(hna)(PPh3)2], the Platinum(II) center exhibits a square-planar geometry. researchgate.net This arrangement is common for d⁸ metal ions like Pt(II).
Tetrahedral Geometry : Complexes of other metal ions with this compound derivatives have been shown to adopt tetrahedral geometries. uobaghdad.edu.iq For example, some Zn(II) complexes adopt this four-coordinate geometry. researchgate.net
Octahedral Geometry : Octahedral coordination is also found, particularly in complexes where the metal ion can accommodate six ligands. For example, the complex [Zn(Hhna)2(H2O)2] features a zinc center coordinated to two this compound ligands and two water molecules, resulting in a six-coordinate environment. researchgate.net
Identification of Chelation Modes (e.g., Binegative, Mononegative Bidentate)
This compound demonstrates flexibility in its chelation behavior, primarily acting as a bidentate ligand by coordinating to a metal center through two of its oxygen atoms. The specific mode of chelation depends on the reaction conditions and the metal ion involved. researchgate.net
Mononegative Bidentate : In this mode, the carboxylic acid group is deprotonated (-COO⁻), while the hydroxyl group (-OH) remains protonated. Coordination occurs through one oxygen of the carboxylate group and the oxygen of the hydroxyl group.
Binegative Bidentate : Under different conditions, both the carboxylic acid and the hydroxyl groups can be deprotonated. The ligand then coordinates as a dianion (-COO⁻ and -O⁻) through the deprotonated carboxylate and phenolate oxygen atoms. researchgate.net This mode was observed in the square-planar [Pt(hna)(PPh3)2] complex. researchgate.net
Advanced Analytical Techniques for Complex Characterization
A suite of advanced analytical techniques is employed to thoroughly characterize the structural, electronic, and thermal properties of this compound complexes.
Spectroscopic Analyses (e.g., UV-Vis, IR, NMR, ESR)
Spectroscopic methods provide valuable information about the ligand's coordination to the metal ion.
Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the coordination sites of the ligand. The IR spectrum of the free ligand shows a characteristic broad band for the hydroxyl group (O-H) and a strong band for the carbonyl group (C=O) of the carboxylic acid. researchgate.net Upon complexation, the absence or shift of the O-H band indicates the deprotonation and coordination of the hydroxyl group. researchgate.net A shift in the C=O stretching frequency confirms the involvement of the carboxylate group in bonding to the metal. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the complexes. Shifts in the absorption bands of the ligand upon complexation provide evidence of coordination and can give insights into the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to characterize the ligand and its complexes in solution. researchgate.net In the ¹H NMR spectrum of the free ligand, distinct peaks are observed for the aromatic, hydroxyl, and carboxylic acid protons. researchgate.net Upon complexation, changes in the chemical shifts of these protons, particularly the disappearance of the acidic proton signals, confirm coordination. researchgate.net ³¹P NMR is also utilized when phosphine (B1218219) ligands are present, as in the [Pt(hna)(PPh3)2] complex. researchgate.net
| Proton | Chemical Shift (ppm) |
|---|---|
| H₃ | Variable |
| H₄ | Variable |
| H₅ | Variable |
| H₆ | Variable |
| H₇ | Variable |
| H₈ | Variable |
| HOH | Variable |
| HCOOH | Variable |
Thermal Degradation Studies (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition patterns of the metal complexes. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about the loss of volatile components like water or the decomposition of the organic ligand. aristonpubs.com For hydrated complexes such as [Zn(Hhna)2(H2O)2], TGA can quantify the loss of coordinated water molecules before the ligand itself begins to decompose. researchgate.net DTA provides information about the temperatures at which thermal events like melting, crystallization, or decomposition occur.
| Complex | Technique | Key Observations |
|---|---|---|
| [Zn(Hhna)₂(H₂O)₂] | TGA/DTA | Initial mass loss corresponding to two water molecules, followed by ligand decomposition at higher temperatures. |
| [Pd(Hhna)₂] | TGA/DTA | Decomposition of the organic ligand occurs in distinct steps, leading to the formation of metal oxide. |
Biological and Pharmaceutical Research Applications of 2 Hydroxy 1 Naphthoic Acid and Its Derivatives
Antimicrobial Activity Investigations
The antimicrobial potential of 2-Hydroxy-1-naphthoic acid derivatives, particularly Schiff bases and their metal complexes, has been a subject of scientific investigation. Studies have explored their efficacy against a range of pathogenic bacteria.
Antibacterial Efficacy Studies (e.g., against Escherichia coli, Staphylococcus aureus)
Research has demonstrated that derivatives of this compound exhibit activity against both Gram-negative and Gram-positive bacteria. Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde (B42665) (a related precursor) have been tested against bacterial isolates including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. researchgate.net In these studies, the compounds were found to be active against most of the tested bacterial isolates. researchgate.net Similarly, lanthanum complexes of this compound showed sensitivity against E. coli and S. aureus, with zones of inhibition ranging from 9-19 mm. jetir.org
| Compound/Derivative | Target Bacteria | Observed Activity | Source |
|---|---|---|---|
| Lanthanum(III) complex of this compound | Escherichia coli | Showed very good activity (MIC = 62.5 µg/mL) | jetir.org |
| Lanthanum(III) complex of this compound | Staphylococcus aureus | Sensitive with inhibitory zones of 9-19 mm | jetir.org |
| Co(II) and Ni(II) complexes of Schiff base from 2-hydroxy-1-naphthaldehyde | Escherichia coli | Active at high concentrations | researchgate.net |
| Co(II) and Ni(II) complexes of Schiff base from 2-hydroxy-1-naphthaldehyde | Staphylococcus aureus | Active at all concentrations tested | researchgate.net |
Anti-inflammatory Properties Research
Derivatives of naphthoic acids have been investigated for their potential anti-inflammatory effects. Research on methyl-1-hydroxy-2-naphthoate (MHNA), a derivative of a positional isomer of this compound, has shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov MHNA was found to inhibit the production of key inflammatory mediators, including nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, it suppressed the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism for this activity was attributed to the suppression of the NF-κB and MAPKs (p38 MAPK and JNK) signaling pathways. nih.gov Additionally, metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been evaluated for anti-arthritic activity, which is linked to inflammatory processes. researchgate.net
Antioxidant Capacity Assessments
The antioxidant potential of compounds is crucial for combating oxidative stress. A phenolic Schiff base ligand derived from the condensation of 2-hydroxy-1-naphthaldehyde and hydrazine (B178648) monohydrate was assessed for its antioxidant activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. researchgate.net The study revealed its promising use as an antioxidant. researchgate.net It has also been noted that derivatives of 2-hydroxy-1-naphthaldehyde are known to possess antioxidant activities. orientjchem.org
Anticancer and Cytotoxicity Studies
The cytotoxic potential of compounds structurally related to this compound has been a focus of anticancer research. While direct studies on this compound are limited, extensive research on related naphthoquinones and naphthols provides insight into the potential of this structural class. For instance, a series of 1,4-naphthoquinone (B94277) derivatives were investigated for their anticancer activities against several cancer cell lines, with some compounds showing potent and selective effects. nih.gov Similarly, novel aminobenzylnaphthols derived from 2-naphthol (B1666908) exhibited cytotoxic and proapoptotic properties in pancreatic and colorectal cancer cell lines. semanticscholar.org The metabolites of naphthalene (B1677914), 1-naphthol (B170400) and 2-naphthol, have also been studied for their cytotoxic effects on human lymphocytes. scilit.comresearchgate.net
| Related Compound Class | Cell Lines Tested | Key Findings | Source |
|---|---|---|---|
| Substituted 1,4-naphthoquinones | HepG2, HuCCA-1, A549, MOLT-3 | Compound 11 was the most potent agent against all tested cell lines (IC50: 0.15 – 1.55 µM). | nih.gov |
| Aminobenzylnaphthols (from 2-naphthol) | BxPC-3 (pancreatic), HT-29 (colorectal) | Compounds exhibited cytotoxic and proapoptotic properties. | semanticscholar.org |
| Synthetic aminonaphthoquinones | Various human cancer lines | Five compounds showed high cytotoxicity and selectivity (IC50 = 0.49 to 3.89 µg·mL−1). | nih.gov |
| 2-Naphthol (Naphthalene metabolite) | Human lymphocytes | Induced significant DNA fragmentation at all tested concentrations. | researchgate.net |
Interactions with Biological Systems and Relevance in Metabolic Pathways
The metabolism of this compound has been elucidated in soil bacteria. The bacterium Burkholderia sp. strain BC1 can utilize this compound as its sole source of carbon and energy. nih.gov Research has shown that this strain degrades the compound through a specific catabolic pathway. The pathway involves the transformation of this compound to 2-naphthol via a non-oxidative decarboxylase, followed by conversion to 1,2,6-trihydroxy-1,2-dihydronaphthalene and then to gentisic acid. nih.gov This metabolic route is distinct from the pathway the same bacterium uses to degrade the structurally similar compound naphthalene, which proceeds via salicylic (B10762653) acid and gentisic acid. nih.gov This indicates the presence of similar but different sets of enzymes for the metabolism of these related compounds within the same organism. nih.gov
Enzymatic Transformations and Biochemical Mechanisms
This compound (2H1NA) is subject to various enzymatic transformations, particularly in microbial metabolic pathways. Soil bacteria have demonstrated the ability to utilize 2H1NA as a sole source of carbon and energy, breaking it down through distinct biochemical mechanisms. These pathways are crucial for the environmental degradation of naphthalene and other polycyclic aromatic hydrocarbons (PAHs).
In Burkholderia sp. strain BC1, the degradation of this compound proceeds through a pathway involving several key enzymatic steps. The process is initiated by a non-oxidative decarboxylase that transforms 2H1NA into 2-naphthol. nih.gov Subsequent enzymatic actions convert 2-naphthol into 1,2,6-trihydroxy-1,2-dihydronaphthalene, which is then further metabolized to gentisic acid. nih.gov This pathway is distinct from the classical naphthalene degradation pathway, highlighting the metabolic diversity of microorganisms in breaking down aromatic compounds. nih.gov
Another well-studied mechanism is the meta-cleavage pathway observed in Staphylococcus sp. strain PN/Y. In this bacterium, the aromatic ring of this compound is cleaved by the enzyme 2-hydroxy-1-naphthoate dioxygenase. researchgate.net This enzyme acts between the C-1 and C-9 positions of the molecule, yielding trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid. researchgate.net This intermediate is then further processed to form salicylic acid, which is subsequently converted to catechol. The catechol then enters the tricarboxylic acid (TCA) cycle after being metabolized by catechol-2,3-dioxygenase. researchgate.net
The following table summarizes the key enzymes and metabolites involved in the degradation of this compound by different bacterial strains.
| Bacterial Strain | Key Enzyme(s) | Initial Transformation Product | Subsequent Metabolites | Final Metabolic Pathway |
| Burkholderia sp. strain BC1 | Non-oxidative decarboxylase | 2-Naphthol | 1,2,6-Trihydroxy-1,2-dihydronaphthalene, Gentisic acid | Gentisic acid pathway |
| Staphylococcus sp. strain PN/Y | 2-Hydroxy-1-naphthoate dioxygenase | trans-2,3-Dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid | Salicylic acid, Catechol | TCA Cycle |
Role as Intermediates in Biosynthetic Pathways
This compound serves as a key intermediate in the catabolism of various polycyclic aromatic hydrocarbons (PAHs) by microorganisms. Bacteria and fungi produce naphthoic acids as biotransformation products during the breakdown of compounds like anthracene, phenanthrene (B1679779), and methylnaphthalenes. envipath.org
In the degradation of anthracene, this compound has been identified as a metabolic intermediate. researchgate.net Similarly, in the assimilation of phenanthrene by Staphylococcus sp. strain PN/Y, phenanthrene is broken down into smaller molecules, with this compound being a crucial compound in the degradation sequence before the ring is opened. researchgate.net
While this compound itself is primarily noted in catabolic pathways, its hydroxylated derivative, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a critical precursor in the biosynthesis of alizarin-type anthraquinones in plants like Rubia cordifolia. biorxiv.org The prenylation of DHNA is a key step in forming the characteristic three-ring structure of these important natural dyes and pharmaceutically relevant molecules. biorxiv.org This highlights the role of the naphthoic acid scaffold in the biosynthesis of complex natural products.
The table below outlines the role of this compound as an intermediate in the breakdown of PAHs.
| Original Compound | Organism Type | Role of this compound |
| Anthracene | Bacteria | Metabolic intermediate in catabolism. researchgate.net |
| Phenanthrene | Staphylococcus sp. strain PN/Y | Intermediate in a novel degradation pathway. researchgate.net |
| Methylnaphthalenes | Bacteria, Fungi, Algae | Biotransformation/detoxification product. envipath.org |
Environmental Science and Bioremediation Research Involving 2 Hydroxy 1 Naphthoic Acid
Microbial Degradation Pathways
The microbial breakdown of 2-hydroxy-1-naphthoic acid varies among different bacterial species, showcasing diverse metabolic strategies to utilize this aromatic compound as a carbon and energy source.
Gram-negative bacteria have demonstrated robust capabilities in degrading this compound through distinct pathways. For instance, Ochrobactrum sp. strain PWTJD, isolated from municipal waste-contaminated soil, metabolizes phenanthrene (B1679779) via this compound. nih.govoup.com This degradation proceeds through the formation of salicylic (B10762653) acid and catechol, with the latter being further processed by catechol 2,3-dioxygenase into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov A key enzymatic step in this pathway is the meta-cleavage of this compound, a reaction catalyzed by a ferric-dependent dioxygenase. nih.govoup.com
In contrast, Burkholderia sp. strain BC1, isolated from a naphthalene (B1677914) manufacturing waste site, employs an alternative route for the catabolism of this compound. nih.govmicrobiologyresearch.org This bacterium initially converts this compound to 2-naphthol (B1666908) through a non-oxidative decarboxylation step. nih.govmicrobiologyresearch.org The pathway then proceeds through intermediates such as 1,2,6-trihydroxy-1,2-dihydronaphthalene and ultimately gentisic acid before entering central metabolism. nih.govmicrobiologyresearch.org This highlights the metabolic diversity even within Gram-negative bacteria for the degradation of this compound.
| Bacterial Species | Key Metabolic Intermediates | Key Enzymes | Initial Degradation Step |
|---|---|---|---|
| Ochrobactrum sp. strain PWTJD | Salicylic acid, Catechol | Meta-cleavage dioxygenase, Catechol 2,3-dioxygenase | Meta-cleavage |
| Burkholderia sp. strain BC1 | 2-Naphthol, 1,2,6-trihydroxy-1,2-dihydronaphthalene, Gentisic acid | Non-oxidative decarboxylase | Non-oxidative decarboxylation |
Gram-positive bacteria also contribute to the bioremediation of PAHs by degrading this compound. Staphylococcus sp. strain PN/Y, isolated from petroleum-contaminated soil, has been shown to utilize phenanthrene as its sole source of carbon and energy, with this compound as a key intermediate. researchgate.net The degradation pathway in this bacterium involves a novel meta-cleavage of this compound, leading to the formation of trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid, which is subsequently converted to salicylic acid. researchgate.net The lower pathway then proceeds through catechol, which is metabolized by catechol-2,3-dioxygenase to 2-hydroxymuconaldehyde acid, eventually forming TCA cycle intermediates. researchgate.net
This compound is a central intermediate in the bacterial degradation of several PAHs. Phenanthrene, a three-ring PAH, is frequently reported to be metabolized through this compound by diverse bacterial species. nih.govnih.gov The degradation is often initiated by a dioxygenation of the phenanthrene molecule, leading to the formation of intermediates that are subsequently converted to this compound. researchgate.net For example, in Staphylococcus sp. strain PN/Y, the degradation of phenanthrene is initiated by a dioxygenation at the 1,2-position. researchgate.net Similarly, Ochrobactrum sp. strain PWTJD degrades phenanthrene via this compound. nih.govoup.com
While the degradation of naphthalene, a two-ring PAH, more commonly proceeds through salicylic acid, some pathways can involve intermediates structurally related to hydroxynaphthoic acids. nih.govmicrobiologyresearch.org Burkholderia sp. strain BC1 can utilize both naphthalene and this compound, although it employs different sets of enzymes for each substrate. nih.govmicrobiologyresearch.org The degradation of naphthalene in this strain proceeds via salicylic acid and gentisic acid. nih.gov
Enzymology of Degradation
The enzymatic reactions driving the degradation of this compound are critical for understanding the bioremediation potential of microorganisms. Key enzymes involved include dioxygenases and decarboxylases.
Dioxygenases play a pivotal role in the aerobic degradation of aromatic compounds by catalyzing the cleavage of the aromatic ring. In the context of this compound metabolism, meta-cleavage dioxygenases are particularly important. These enzymes introduce two atoms of oxygen into the substrate, leading to the opening of the aromatic ring adjacent to a hydroxyl group.
In Ochrobactrum sp. strain PWTJD, a ferric-dependent meta-cleavage dioxygenase is responsible for the ring cleavage of this compound. nih.govoup.com Similarly, Staphylococcus sp. strain PN/Y utilizes a novel meta-cleavage dioxygenase to process this compound, which represents a distinct enzymatic mechanism in a Gram-positive bacterium for the degradation of a PAH. researchgate.netresearchgate.net The activity of these enzymes can be monitored spectrophotometrically by observing the formation of the yellow-colored ring cleavage product. researchgate.net
| Enzyme Type | Bacterial Species | Function | Cofactor/Dependency |
|---|---|---|---|
| Meta-cleavage dioxygenase | Ochrobactrum sp. strain PWTJD | Ring cleavage of this compound | Ferric iron (Fe³⁺) |
| Meta-cleavage dioxygenase | Staphylococcus sp. strain PN/Y | Ring cleavage of this compound | Not specified |
An alternative enzymatic strategy for the initial transformation of this compound involves non-oxidative decarboxylation. This mechanism, observed in Burkholderia sp. strain BC1, involves the removal of the carboxyl group from the aromatic ring without the involvement of molecular oxygen. nih.govmicrobiologyresearch.org The enzyme responsible, a this compound non-oxidative decarboxylase, catalyzes the conversion of this compound to 2-naphthol. researchgate.netnih.gov This enzyme is a novel member of the amidohydrolase-2 protein family and exhibits strict substrate specificity. researchgate.netnih.gov This decarboxylation step represents an alternative catabolic strategy for the bacterial degradation of hydroxynaphthoic acids. nih.govmicrobiologyresearch.org
Identification and Characterization of Metabolic Intermediates
The biodegradation of this compound by various microorganisms proceeds through distinct metabolic pathways, leading to the formation of several key intermediates. The identification and characterization of these molecules are crucial for understanding the complete degradation process and for developing effective bioremediation strategies. Two primary pathways have been elucidated by researchers.
One well-documented pathway, observed in bacteria such as Staphylococcus sp., involves a meta-cleavage of the aromatic ring of this compound. This leads to the formation of trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid, which is then further metabolized to salicylic acid. Salicylic acid is subsequently converted to catechol, a central intermediate that enters the tricarboxylic acid (TCA) cycle for complete mineralization. nih.gov
A second, alternative pathway has been identified in Burkholderia sp. strain BC1. In this pathway, this compound is first decarboxylated to 2-naphthol. researchgate.net This is followed by a series of enzymatic reactions that produce 1,2,6-trihydroxy-1,2-dihydronaphthalene and subsequently gentisic acid, which is then channeled into central metabolic pathways. researchgate.net
The following table summarizes the key metabolic intermediates identified in the degradation of this compound:
| Intermediate Compound | Chemical Formula | Molecular Weight ( g/mol ) | Degradation Pathway | Key Microorganism(s) |
| trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid | C₁₁H₈O₅ | 220.18 | Meta-cleavage Pathway | Staphylococcus sp. |
| Salicylic acid | C₇H₆O₃ | 138.12 | Meta-cleavage Pathway | Staphylococcus sp. |
| Catechol | C₆H₆O₂ | 110.11 | Meta-cleavage Pathway | Staphylococcus sp. |
| 2-Naphthol | C₁₀H₈O | 144.17 | Alternative Pathway | Burkholderia sp. strain BC1 |
| 1,2,6-trihydroxy-1,2-dihydronaphthalene | C₁₀H₁₀O₃ | 178.18 | Alternative Pathway | Burkholderia sp. strain BC1 |
| Gentisic acid | C₇H₆O₄ | 154.12 | Alternative Pathway | Burkholderia sp. strain BC1 |
Bioremediation Potential in Contaminated Environments
The role of this compound as a metabolic intermediate in the degradation of polycyclic aromatic hydrocarbons (PAHs) underscores its importance in the bioremediation of contaminated environments. PAHs are a class of persistent organic pollutants found in soil and water, many of which are known to be carcinogenic and mutagenic. The ability of microorganisms to break down these complex molecules into simpler, less harmful substances is a cornerstone of environmental biotechnology.
A study on the synergistic degradation of PAHs by a microbial consortium of Arthrobacter sp. SZ-3 and Pseudomonas putida B6-2 investigated the changes in the concentration of this compound over time. The presence of the surfactant Tween 80 was found to influence the accumulation and degradation of this intermediate. While specific degradation rates for this compound were not the primary focus, the study highlighted that the mixed bacterial culture led to significantly higher degradation rates of the parent PAHs compared to single strains, suggesting an efficient processing of the metabolic intermediates, including this compound. nih.gov
The following table presents data on the removal of phenanthrene, a process in which this compound is a key intermediate, from contaminated soil under different bioremediation strategies.
| Bioremediation Strategy | Contaminant(s) | Environment | Removal Efficiency (%) | Duration (days) | Reference |
| Bioaugmentation with microbial consortium | Phenanthrene | Soil | 50 | 35 | sigmaaldrich.com |
| Slurry phase biotreatment with bacterial consortium | Phenanthrene (100 mg/kg) | Clayey Soil | Not detectable | 35 | researchgate.net |
| Slurry phase biotreatment with bacterial consortium | Phenanthrene (100 mg/kg) | Silty Soil | Not detectable | 42 | researchgate.net |
| Biosurfactant-supplemented B. licheniformis cultures | Phenanthrene | Silty Soil | 100 | Not specified | researchgate.net |
These findings indicate that enhancing the bioavailability of PAHs and utilizing synergistic microbial consortia can lead to efficient removal of these pollutants, which implicitly involves the rapid turnover of this compound. Further research focusing directly on the degradation kinetics of this compound in various environmental matrices will be crucial for optimizing bioremediation technologies for PAH-contaminated sites.
Advanced Materials Science and Research in Industrial Applications
Development of Functional Materials with Specific Properties
2-Hydroxy-1-naphthoic acid serves as a versatile building block in the development of functional materials due to its ability to form stable complexes with a variety of metal ions. The coordination of metal ions can occur through the deprotonated hydroxyl and carboxylate oxygen atoms, leading to the formation of complexes with distinct structural and electronic properties. researchgate.net This complexing ability is instrumental in designing materials with tailored functionalities.
The incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers allows for the creation of materials with specific thermal, optical, and magnetic properties. For instance, the synthesis of a cadmium-based organometallic crystal, diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II), demonstrates the formation of a monoclinic crystal structure with specific thermal stability and decomposition stages. researchgate.net The functional groups and vibrational modes of such materials can be characterized using techniques like IR spectroscopy, while their thermal properties are investigated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net
Furthermore, the inclusion of this compound into supramolecular structures, such as with β-cyclodextrin, can lead to the development of chemosensors. researchgate.net The resulting inclusion complex has been shown to exhibit a significant increase in emission intensity in the presence of specific metal cations like Ag⁺, highlighting its potential for selective ion sensing applications. researchgate.net The binding properties and stoichiometry of such complexes are often investigated using UV-visible and fluorescence spectroscopy.
Nanoparticle Synthesis and Characterization from this compound Complexes (e.g., NiO, CuO)
Complexes of this compound with transition metals can serve as valuable precursors for the synthesis of metal oxide nanoparticles, such as nickel oxide (NiO) and copper oxide (CuO). The thermal decomposition of these metal-organic complexes provides a controlled route to produce nanoparticles with desired sizes and morphologies. This method offers advantages in terms of homogeneity and the potential for low-temperature synthesis compared to traditional solid-state reaction methods.
The general process involves the initial synthesis of a metal complex with this compound or a related Schiff base ligand. This precursor complex is then subjected to a controlled heating process (calcination) at a specific temperature, leading to the decomposition of the organic ligand and the formation of the corresponding metal oxide nanoparticles. The characteristics of the resulting nanoparticles are highly dependent on the structure of the precursor complex and the thermal treatment conditions.
The synthesized nanoparticles are typically characterized using a suite of analytical techniques to determine their structural, morphological, and compositional properties.
Table 1: Common Characterization Techniques for NiO and CuO Nanoparticles
| Technique | Information Obtained |
| X-ray Powder Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution. |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and internal structure at high resolution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and confirmation of ligand removal. |
| UV-Vis Spectroscopy | Optical properties and band gap energy. |
Research on the thermal decomposition of related Schiff base complexes has demonstrated the successful synthesis of NiO and CuO nanoparticles with average particle sizes in the range of 20-25 nm. sigmaaldrich.com X-ray diffraction analysis confirmed the formation of polycrystalline monoclinic CuO and cubic NiO structures. sigmaaldrich.com
Role in the Synthesis of Photosensitive Materials
While direct applications of this compound in the synthesis of photosensitive materials are not extensively documented, its derivatives, particularly other hydroxynaphthoic acids, play a significant role as components in photoactive systems such as photoresists and as photosensitizers.
In the field of photolithography, photoresists are crucial materials used to create patterns on substrates. Positive photoresists, a common type, are often composed of a film-forming resin, such as a cresol-novolac resin, and a light-sensitive component. allresist.com A widely used class of light-sensitive compounds are naphthoquinone diazides, which are structurally related to naphthoic acids. allresist.com Upon exposure to UV light, these compounds undergo a chemical transformation that increases the solubility of the exposed regions of the photoresist in a developer solution, thus creating the desired pattern. allresist.com
Furthermore, derivatives of hydroxynaphthoic acids have been investigated as photosensitizers. For example, studies have shown that 1,4-dihydroxy-2-naphthoic acid derivatives can act as effective photosensitizers for photoinitiators like 1-hydroxycyclohexyl phenyl ketone (Omnirad 184). researchgate.net These photosensitizers absorb light at longer wavelengths (near 400 nm) and transfer the energy to the photoinitiator, which then initiates the polymerization process. This is particularly useful for curing processes that utilize LED light sources. researchgate.net The mechanism of interaction often involves an electron transfer from the excited state of the naphthoic acid derivative to the photoinitiator. researchgate.net
Applications in Mass Spectrometry as a Matrix
This compound has found a significant application in the field of analytical chemistry as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. In MALDI-MS, a matrix is co-crystallized with the analyte, and upon irradiation with a laser, the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.
The choice of matrix is critical for the successful analysis of different types of analytes. This compound has been shown to be a particularly effective matrix for the analysis of low molecular weight porphyrins and peptides. researchgate.net Research has demonstrated that it can provide a 2- to 4-fold enhancement in the ion signal for these compounds compared to other commonly used matrices. researchgate.net
Table 2: Comparison of this compound with Common MALDI Matrices
| Matrix | Common Analytes | Advantages of this compound |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Proteins | Enhanced ion signal for low molecular weight porphyrins and peptides. |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Proteins, Glycans | Superior performance for specific classes of small molecules. |
| Sinapinic acid (SA) | Proteins (>10,000 Da) | Effective for lower molecular weight compounds where SA is less suitable. |
| 2-(4-Hydroxyphenylazo)benzoic acid (HABA) | Peptides, Proteins | Provides stronger signals and lower limits of detection for certain porphyrins. |
Supramolecular Chemistry and Non Covalent Interactions of 2 Hydroxy 1 Naphthoic Acid
Co-crystallization Studies and Crystal Engineering
Crystal engineering of 2-hydroxy-1-naphthoic acid involves the design and synthesis of multi-component crystals, or co-crystals, where the acid is combined with a guest molecule, known as a coformer. This approach allows for the modification of the physicochemical properties of the solid state without altering the chemical identity of the acid itself.
A notable example is the 1:1 co-crystal formed between this compound and caffeine (B1668208). scispace.com This co-crystal was successfully synthesized using a slurry screening method, a technique based on solution-mediated phase transformation. scispace.com X-ray diffraction studies revealed that the components assemble into a two-component hydrogen-bonded structure. scispace.com The resulting crystals are monoclinic, belonging to the P 21/n space group. scispace.com The stability of this co-crystal form has been demonstrated through polymorph screening in various solvents, with the original form being consistently produced. scispace.com
Table 1: Crystallographic Data for the 1:1 Co-crystal of this compound and Caffeine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 7.909(2) |
| b (Å) | 15.275(5) |
| c (Å) | 14.704(5) |
| β (°) | 103.66(1) |
| Volume (ų) | 1726.1(9) |
| Z | 4 |
Data sourced from Schultheiss et al. (2010) scispace.com
Host-Guest Inclusion Complexes (e.g., with Cyclodextrins)
This compound has been shown to form host-guest inclusion complexes, most notably with cyclodextrins. These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules of appropriate size and polarity.
The formation of a 1:1 inclusion complex between this compound and β-cyclodextrin has been investigated through various analytical techniques. researchgate.net Spectroscopic methods such as UV-visible and fluorescence spectroscopy have been employed to study the complex in solution, while solid-state characterization has been carried out using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). researchgate.net
Molecular docking studies further support the inclusion of the naphthalene (B1677914) moiety of this compound within the hydrophobic cavity of the β-cyclodextrin molecule. researchgate.net This encapsulation can lead to modifications in the physicochemical properties of the guest molecule, such as its solubility and stability.
Analysis of Intermolecular Interactions
The crystal structure and stability of this compound and its derivatives are governed by a network of intermolecular interactions. A detailed analysis of these forces is crucial for understanding and predicting the supramolecular architecture.
Hydrogen bonding plays a pivotal role in the molecular assembly of this compound. A key feature of this molecule is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. scispace.com This interaction leads to the formation of a stable six-membered ring.
In the co-crystal with caffeine, this intramolecular hydrogen bond persists, and it is complemented by an intermolecular O–H···N hydrogen bond between the carboxylic acid group of this compound and a nitrogen atom of the caffeine molecule. scispace.com This interplay of intra- and intermolecular hydrogen bonds is a defining feature of the co-crystal's structure.
The concept of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, is central to crystal engineering. In the co-crystallization of carboxylic acids with nitrogen-containing heterocycles, the acid-pyridine heterosynthon is a common and reliable interaction. While specific studies on a wide range of co-crystals of this compound are not extensively documented, the principles of synthon cooperation observed in its isomers can be inferred. The formation of stable and predictable supramolecular structures often relies on the hierarchical interplay of multiple synthons, including both strong hydrogen bonds and weaker interactions, which collectively guide the self-assembly process.
Q & A
Basic Research Questions
Q. What are the optimal culture conditions for microbial degradation of 2H1NA in laboratory settings?
- Microbial degradation of 2H1NA by strains like Ochrobactrum sp. PWTJD is most efficient at pH 7.2–8.0 and 25–30°C , with slower rates under acidic conditions (pH <7.0) . Adjusting pH to slightly alkaline ranges (e.g., pH 7.2) enhances growth and degradation activity. A lag phase of ~24 hours precedes rapid degradation, with >99% degradation achievable within 7 days under optimized conditions .
Q. Which analytical techniques are recommended for identifying 2H1NA and its metabolites in biodegradation studies?
- HPLC and GC-MS are critical for tracking 2H1NA and intermediates like salicylaldehyde or 2-naphthol. For example:
- HPLC with UV detection identifies retention times and co-elution patterns of metabolites .
- GC-MS (after methylation with BF₃/methanol) detects volatile derivatives, though 2H1NA may decarboxylate to 2-naphthol during analysis .
Q. How can researchers quantify protein concentrations in enzyme activity assays involving 2H1NA degradation?
- The Bradford method (using Coomassie Brilliant Blue G-250) is widely adopted for quantifying microbial proteins in cell-free extracts, ensuring accurate normalization of enzyme activity data .
Advanced Research Questions
Q. How does the meta-cleavage pathway of 2H1NA differ between Gram-negative and Gram-positive bacteria?
- In Gram-negative Ochrobactrum sp., 2H1NA undergoes meta-cleavage via a ferric iron-dependent dioxygenase, producing intermediates like trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid .
- In contrast, Gram-positive Staphylococcus sp. PN/Y employs structurally distinct dioxygenases, evidenced by divergent primer amplification results and inability to oxidize indole .
- Key method : Supplement cell-free extracts with 1 mM FeCl₃ to enhance cleavage activity or use deferroxamine mesylate to inhibit iron-dependent enzymes .
Q. What experimental strategies resolve contradictions in reported pH effects on 2H1NA degradation pathways?
- While Ochrobactrum sp. shows optimal activity at pH 7.2–8.0, a pH drop to 6.8 during degradation suggests transient acidification from metabolite accumulation (e.g., salicylic acid) .
- Mitigation : Monitor pH dynamically using in-line sensors or buffer the medium with phosphate (50 mM, pH 7.2) to stabilize enzymatic activity .
Q. How do dual degradation pathways for structurally similar compounds (e.g., naphthalene vs. 2H1NA) coexist in single bacterial strains?
- Burkholderia sp. BC1 uses distinct enzyme sets for 2H1NA (via 2-naphthol and gentisic acid) and naphthalene (via salicylic acid).
- Key validation : Real-time PCR confirms differential expression of nag-like genes (for naphthalene) vs. non-oxidative decarboxylases (for 2H1NA) .
Q. What role does ferric iron play in the catalytic mechanism of 2H1NA ring-cleaving dioxygenases?
- Ferric iron is essential for the dioxygenase in Ochrobactrum sp. PWTJD. Enzyme activity is:
- Restored by FeCl₃ supplementation.
- Inhibited by deferroxamine mesylate (iron chelator) but unaffected by EDTA (targets Fe²⁺) .
Methodological Considerations
- Handling and Stability : Store 2H1NA in cool, dark conditions to prevent degradation. Avoid contact with oxidizers due to incompatibility .
- Enzyme Induction : Pre-culture microbes with 2H1NA or phenanthrene to induce pathway-specific enzymes, as cells grown on non-aromatic substrates (e.g., succinate) lack cleavage activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
